molecular formula C19H21N3O3 B5808520 1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine

1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine

Cat. No. B5808520
M. Wt: 339.4 g/mol
InChI Key: FCFLCSLCJSMDSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine, also known as DNBP, is a chemical compound that has gained increasing attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of piperazine derivatives and has been studied for its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins involved in various disease processes. For example, in cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In Alzheimer's disease, this compound has been found to inhibit the aggregation of beta-amyloid protein, which is a hallmark of the disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and reduce the expression of certain genes involved in cancer progression. In addition, this compound has been shown to reduce oxidative stress in the brain and inhibit the aggregation of beta-amyloid protein in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine in lab experiments is its potential therapeutic properties in various diseases. This compound has been shown to have anticancer and neuroprotective effects, making it a promising candidate for further research. However, one limitation of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.

Future Directions

There are several future directions for research on 1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine. One direction is to further investigate its potential therapeutic properties in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the pharmacokinetics and toxicity of this compound in preclinical and clinical studies. In addition, further research is needed to elucidate the mechanism of action of this compound and identify potential drug targets.

Synthesis Methods

The synthesis of 1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine involves the reaction of 2-nitrobenzoyl chloride with 1-(2,3-dimethylphenyl)piperazine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine has been studied for its potential use as a therapeutic agent in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. In addition, this compound has been found to have neuroprotective effects by inhibiting the aggregation of beta-amyloid protein in Alzheimer's disease and reducing oxidative stress in Parkinson's disease.

properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(2-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-14-6-5-9-17(15(14)2)20-10-12-21(13-11-20)19(23)16-7-3-4-8-18(16)22(24)25/h3-9H,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFLCSLCJSMDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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